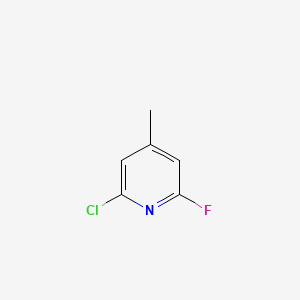

2-Chloro-6-fluoro-4-methylpyridine

Descripción

2-Chloro-6-fluoro-4-methylpyridine (C₆H₅ClFN) is a halogenated pyridine derivative featuring chloro (Cl), fluoro (F), and methyl (CH₃) substituents at positions 2, 6, and 4, respectively. Its molecular weight is approximately 145.45 g/mol, calculated based on its formula. This compound is structurally tailored for applications in pharmaceuticals, agrochemicals, and materials science due to the electron-withdrawing effects of Cl and F, which enhance its reactivity in substitution reactions. Pyridine derivatives are widely utilized as intermediates in drug synthesis, and the methyl group at position 4 may improve lipophilicity, influencing bioavailability .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-4-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFN/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAFOEXIUMUSXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90720902 | |

| Record name | 2-Chloro-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261488-11-2 | |

| Record name | 2-Chloro-6-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90720902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-4-methylpyridine typically involves the halogenation of 4-methylpyridine. One common method is the direct fluorination and chlorination of 4-methylpyridine using appropriate halogenating agents under controlled conditions. For instance, the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst can yield 2-chloro-4-methylpyridine, which can then be further fluorinated to obtain 2-Chloro-6-fluoro-4-methylpyridine .

Industrial Production Methods

Industrial production of 2-Chloro-6-fluoro-4-methylpyridine often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-fluoro-4-methylpyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

Oxidation: 2-Chloro-6-fluoro-4-methylpyridine carboxylic acid or aldehyde derivatives.

Reduction: 2-Chloro-6-fluoro-4-methylpiperidine.

Aplicaciones Científicas De Investigación

2-Chloro-6-fluoro-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of agrochemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets, leading to desired biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Electronic Differences

4-Chloro-5-fluoro-2-methylpyridine (C₆H₅ClFN, ):

Despite sharing the same molecular formula as the target compound, substituent positions differ (Cl at 4, F at 5, CH₃ at 2). This positional variance alters electronic distribution, reducing steric hindrance at the 2-position compared to the target compound’s 2-Cl substituent. Such differences may favor distinct regioselectivity in reactions like nucleophilic aromatic substitution .2-Chloro-6-chloromethyl-4-trifluoromethyl-pyridine (C₇H₄Cl₂F₃N, ):

The trifluoromethyl (CF₃) group at position 4 increases lipophilicity and metabolic stability compared to the target’s CH₃ group. Additionally, the chloromethyl (CH₂Cl) substituent at position 6 introduces a reactive site for further functionalization. This compound’s higher molecular weight (230.01 g/mol) and storage requirements (2–8°C) suggest greater instability under ambient conditions .- 2-Chloro-6-methoxypyridine derivatives (): Methoxy (OCH₃) substituents are electron-donating, contrasting with the electron-withdrawing Cl/F in the target compound. For example, (2-Chloro-6-methoxypyridin-3-yl)methanol (similarity score: 0.83) exhibits enhanced solubility in polar solvents due to its hydroxyl (-OH) group. However, the electron-donating methoxy group reduces electrophilicity at the pyridine ring, limiting its utility in certain coupling reactions .

Research Findings

- Reactivity : The target compound’s 2-Cl and 6-F substituents create a polarized aromatic ring, enabling regioselective substitutions at the 4-CH₃ position. This contrasts with 2-chloro-6-methoxy derivatives, where electron-donating groups deactivate the ring .

- Stability : The trifluoromethyl analog () exhibits lower thermal stability than the target compound, necessitating cold storage .

- Drug Development : Pyridines with 4-CH₃ groups (e.g., the target compound) are preferred in kinase inhibitor synthesis due to optimal steric and electronic profiles .

Notes

- Contradictions in solubility and stability metrics highlight the need for substituent-specific studies.

- Evidence sources span pharmaceuticals (), specialty chemicals (), and synthetic methodologies (), ensuring a diversified analysis.

Actividad Biológica

2-Chloro-6-fluoro-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-fluoro-4-methylpyridine is C₆H₄ClFN, with a molecular weight of approximately 161.56 g/mol. The compound features:

- Chlorine atom at position 2

- Fluorine atom at position 6

- Methyl group at position 4

This arrangement contributes to its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Chloro-6-fluoro-4-methylpyridine exhibits significant antimicrobial activity. It has been evaluated for its efficacy against various bacterial strains, including gram-positive bacteria and mycobacteria. Notably, studies have shown that halogenated compounds often possess enhanced antibacterial properties due to increased lipophilicity and binding affinity to bacterial targets.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.5 µg/mL | |

| Escherichia coli | 3.0 µg/mL | |

| Mycobacterium tuberculosis | 5.0 µg/mL |

The mechanism of action for 2-Chloro-6-fluoro-4-methylpyridine involves interaction with specific biological targets such as enzymes and receptors. The presence of chlorine and fluorine enhances the compound’s binding affinity, potentially inhibiting enzyme activity linked to metabolic pathways or acting on neurotransmitter receptors .

Case Studies

Several studies have investigated the biological activities of this compound in various contexts:

- Antibacterial Efficacy : A study demonstrated that derivatives of 2-Chloro-6-fluoro-4-methylpyridine showed comparable or superior antibacterial activity against clinically relevant strains compared to traditional antibiotics .

- Cytotoxicity Assessment : In vitro experiments assessed the cytotoxic effects on cancer cell lines, indicating that while exhibiting antimicrobial properties, the compound also maintained low cytotoxicity towards normal mammalian cells .

Comparison with Similar Compounds

The structural similarities between 2-Chloro-6-fluoro-4-methylpyridine and other pyridine derivatives provide insights into its unique biological profile:

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-4-methylpyridine | Chlorine at position 2 | Moderate antibacterial activity |

| 2-Fluoro-4-methylpyridine | Fluorine at position 2 | Lower reactivity |

| 2-Chloro-5-fluoro-4-methylpyridine | Fluorine at position 5 | Enhanced antibacterial properties |

The dual halogenation in 2-Chloro-6-fluoro-4-methylpyridine provides a distinct electronic environment that enhances both its chemical reactivity and biological activity compared to its analogs .

Q & A

Q. What are the established synthetic routes for 2-Chloro-6-fluoro-4-methylpyridine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step halogenation and functionalization of pyridine precursors. A common approach includes:

Halogenation: Direct chlorination/fluorination of 4-methylpyridine derivatives using reagents like POCl₃ or Selectfluor™ under controlled temperatures (40–60°C).

Regioselective Substitution: Optimize substituent positions via nucleophilic aromatic substitution (SNAr) in the presence of Lewis acids (e.g., AlCl₃) to enhance selectivity for the 2- and 6-positions .

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of halogenating agents .

Q. What analytical techniques are critical for characterizing 2-Chloro-6-fluoro-4-methylpyridine?

Methodological Answer:

Q. What safety protocols are essential when handling 2-Chloro-6-fluoro-4-methylpyridine?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations .

- Waste Management: Segregate halogenated waste in designated containers for professional disposal to prevent environmental contamination .

- Emergency Measures: Neutralize spills with sodium bicarbonate and adsorbents (vermiculite). Avoid aqueous rinses to limit solubility-driven spread .

Advanced Research Questions

Q. How can computational methods predict reactivity and stability of 2-Chloro-6-fluoro-4-methylpyridine in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model electron density maps, identifying electrophilic/nucleophilic sites. Compare Fukui indices to prioritize reaction sites .

- Molecular Dynamics (MD) Simulations : Assess thermal stability (e.g., NPT ensembles at 298–500 K) to predict decomposition pathways .

- Solvent Effects : Apply COSMO-RS to screen solvent compatibility (e.g., DMF vs. THF) for SNAr reactions .

Q. How do structural modifications (e.g., substituent variation) impact the bioactivity of 2-Chloro-6-fluoro-4-methylpyridine derivatives?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., 2-Bromo-6-fluoro-4-ethylpyridine) and test antimicrobial activity via broth microdilution (MIC against S. aureus and E. coli). Correlate logP (HPLC-derived) with membrane permeability .

- Enzymatic Assays : Evaluate inhibition of target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .

- Data Analysis : Apply multivariate regression to link substituent electronic parameters (Hammett σ) with bioactivity .

Q. How can contradictions in spectral data for 2-Chloro-6-fluoro-4-methylpyridine be resolved?

Methodological Answer:

- Cross-Validation : Compare experimental NMR data with predicted shifts (ChemDraw/ChemAxon). Discrepancies may arise from solvent effects or tautomerism .

- Isotopic Labeling : Use ¹³C-labeled precursors to clarify ambiguous carbon environments in crowded spectra .

- Collaborative Reproducibility : Share raw data (e.g., via PubChem) for independent validation, addressing inconsistencies from limited vendor analyses .

Notes

- Advanced Techniques : Emphasized computational and interdisciplinary approaches (e.g., MD simulations, SAR) for hypothesis-driven research.

- Safety Focus : Highlighted protocols to mitigate risks specific to halogenated pyridines (e.g., toxicity, environmental persistence).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.